(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-24-13-4-3-12(9-14(13)25-2)10-15-17(22)20(18(23)27-15)11-16(21)19-5-7-26-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPKBZSBIBSOC-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidine-2,4-dione (TZD) class, which has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article reviews the biological activity of this compound, focusing on its antidiabetic, anti-inflammatory, and anticancer properties.
Antidiabetic Activity
Thiazolidine-2,4-diones are primarily recognized for their antidiabetic properties. Research indicates that derivatives of TZDs can significantly lower blood glucose levels by acting as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.
- Mechanism of Action : TZDs enhance insulin sensitivity and promote glucose uptake in adipose tissue and muscle. They also inhibit hepatic gluconeogenesis.
- Case Studies :
- A study demonstrated that a related thiazolidine derivative showed significant blood glucose-lowering effects in diabetic models and inhibited alpha-amylase activity, which is crucial for carbohydrate digestion .
- Another investigation highlighted the potential of TZD derivatives in modulating inflammatory markers associated with diabetes .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties, which are essential for managing conditions like diabetes and obesity.
- Inflammatory Markers : Studies have reported that TZD derivatives reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Research Findings :
Anticancer Activity
Recent research has explored the anticancer potential of thiazolidine derivatives, including the compound .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells through modulation of apoptotic pathways.
- Case Studies :
- Compounds derived from thiazolidine-2,4-dione were tested against various cancer cell lines (e.g., MCF-7 and A549). Results indicated dose-dependent inhibition of cell proliferation and increased apoptosis markers .
- A study highlighted that specific TZD derivatives inhibited VEGFR-2, a key player in tumor angiogenesis, thereby reducing cancer cell growth .
Comparative Biological Activity Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness stems from its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have reported that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators . The compound's ability to target specific cancer cell lines highlights its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase and urease. Docking studies suggest that it binds effectively to these enzymes, potentially leading to therapeutic applications in treating diseases such as Alzheimer's and urinary tract infections .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidine derivatives under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications to the benzylidene or morpholino groups can lead to enhanced potency or selectivity against specific targets. For instance, substituents on the benzylidene moiety have been shown to influence the compound's lipophilicity and membrane permeability, thereby affecting its bioavailability .
Antimicrobial Efficacy
A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer (MCF7) and colorectal cancer (HCT116) models, indicating its potential as an anticancer agent .
Chemical Reactions Analysis
Chemical Reactions Involving (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione
This compound can participate in various chemical reactions typical of thiazolidinones, including:
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Hydrolysis : Breakdown of the thiazolidine ring under acidic or basic conditions.
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Alkylation : Modification of the morpholino group or the benzylidene moiety.
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Oxidation : Potential oxidation of the thioxo group to a sulfonyl group.
Reaction Conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Thiazolidine Ring Breakdown |
| Alkylation | Alkyl Halides, Bases | Modified Morpholino or Benzylidene Groups |
| Oxidation | Oxidizing Agents (e.g., H2O2) | Sulfonyl Derivatives |
Mechanism of Action and Biological Activities
The mechanism of action for this compound involves interaction with biological targets such as enzymes or receptors. Quantitative structure-activity relationship (QSAR) studies can further elucidate its efficacy against specific targets. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .
Biological Activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring
The 3,4-dimethoxybenzylidene group distinguishes this compound from analogs with alternative arylidene substituents:
- Anti-inflammatory activity: (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione demonstrated potent inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in murine arthritis models, attributed to the electron-donating methoxy group enhancing binding to inflammatory targets . Replacement of methoxy with a nitro group (e.g., 5-(4-nitrobenzyl)-TZD derivatives) shifted activity toward antioxidant effects, suggesting substituent polarity and electronic effects dictate functional outcomes .
- Anticancer activity: (Z)-5-(4-Ethoxybenzylidene)-3-(2-aminoethyl)-TZD (compound 127) selectively inhibited melanoma cell proliferation by targeting the ERK signaling pathway . The ethoxy group’s larger size compared to methoxy may reduce off-target effects, highlighting the importance of alkoxy substituent size in cancer cell selectivity . Halogenated analogs, such as (Z)-5-(5-bromo-2-methoxybenzylidene)-TZD (TM17), showed enhanced cytotoxicity, suggesting halogen atoms improve binding affinity to kinase targets .
Side Chain Modifications at the 3-Position
The morpholino-2-oxoethyl side chain differentiates the target compound from other TZD derivatives:
- Aminoethyl vs. morpholino groups: (Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)-TZD exhibited ERK pathway inhibition but required structural optimization (e.g., dimethylaminoethyl or dibenzylaminoethyl groups) to improve melanoma cell selectivity . In antidiabetic TZDs (e.g., (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)-TZD), the morpholinoacetyl side chain enhanced dual PPAR-γ/aldose reductase inhibition, suggesting the morpholino moiety’s versatility in multi-target applications .
- Bulkier side chains :
- Compounds with cyclohexylmethyl or benzyl groups at the 3-position (e.g., (Z)-5-(3-hydroxybenzylidene)-3-(1-methylcyclohexylmethyl)-TZD) showed androgen receptor ablation, indicating that hydrophobic side chains favor nuclear receptor modulation .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : A factorial experimental design (e.g., varying precursor concentrations, reaction temperatures, and pH) can systematically identify optimal synthesis conditions. This approach, validated in nanocatalyst synthesis , allows for efficient exploration of parameter interactions. Bayesian optimization algorithms (e.g., adaptive experimental design) can further refine reaction efficiency by prioritizing high-yield conditions while minimizing trial iterations .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques (NMR for stereochemical confirmation, HPLC for purity assessment) with crystallographic analysis to resolve ambiguities in the Z-configuration. Cross-referencing with computational simulations (DFT for electronic structure validation) ensures structural fidelity. For morpholino-2-oxoethyl moiety characterization, IR spectroscopy and mass spectrometry are critical .
Q. What mechanistic insights are critical for understanding the reactivity of the thiazolidine-2,4-dione core?
- Methodological Answer : Investigate the electron-withdrawing effects of the thiazolidine-2,4-dione ring using kinetic studies (e.g., Hammett plots) and computational modeling (DFT/MD simulations). Focus on the role of the morpholino-2-oxoethyl group in modulating steric hindrance and hydrogen-bonding interactions during nucleophilic substitution reactions .
Advanced Research Questions
Q. How can computational de novo design algorithms improve scaffold modifications for enhanced bioactivity?
- Methodological Answer : Implement algorithms like AutoDesigner to generate novel analogs by modifying the benzylidene substituents or morpholino side chain. Validate predictions using SAR studies, prioritizing scaffolds with improved binding affinities (e.g., kinase inhibition) and ADMET profiles. Computational workflows should integrate docking simulations (e.g., molecular dynamics with target proteins) and synthetic feasibility scoring .
Q. What Design of Experiments (DoE) approaches resolve contradictions in catalytic efficiency data during derivatization?
- Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships between reaction variables (e.g., solvent polarity, catalyst loading) and yield. Conflicting data often arises from unaccounted interactions; central composite designs or Box-Behnken matrices can isolate confounding factors. Statistical validation (ANOVA, p < 0.05) ensures robustness .
Q. How can researchers address discrepancies in solubility and stability data across different experimental batches?
- Methodological Answer : Standardize solvent systems (e.g., DMSO/water ratios) and storage conditions (temperature, inert atmosphere) to minimize batch-to-batch variability. Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways. Contradictions often stem from polymorphic transitions or residual solvent effects .
Q. What flow-chemistry strategies enable scalable synthesis while maintaining stereochemical control?
- Methodological Answer : Adapt continuous-flow reactors (e.g., microfluidic systems) for precise temperature and residence time control. Optimize reagent mixing efficiency using segmented flow or droplet-based platforms. For Z/E isomer control, inline UV-Vis monitoring coupled with feedback loops adjusts flow rates dynamically .
Q. How do non-covalent interactions (e.g., π-π stacking, H-bonding) influence supramolecular assembly in solid-state forms?
- Methodological Answer : Perform X-ray crystallography to map intermolecular interactions (e.g., between dimethoxybenzylidene groups). Pair with Hirshfeld surface analysis to quantify interaction contributions. Solvent-mediated crystallization trials (e.g., using ethyl acetate vs. hexane) reveal polymorph dependence on non-covalent forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
